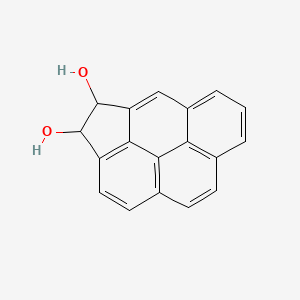

4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

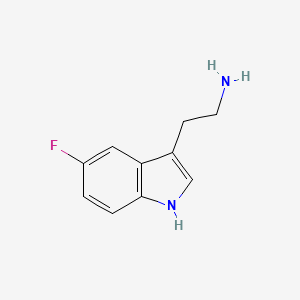

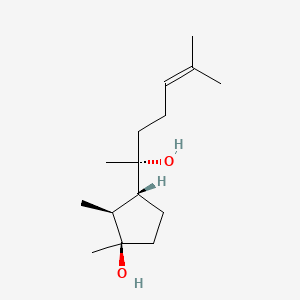

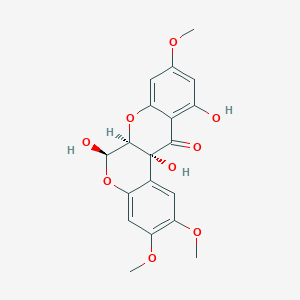

Destosyl pyrazolate is a member of the class of pyrazoles that is pyrazolynate in which the tosylate ester has been hydrolysed to the corresponding hydroxy compound. The active herbicide of the proherbicides pyrazolynate and pyrazoxyfen. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor, an agrochemical, a carotenoid biosynthesis inhibitor and a herbicide. It is a member of acetophenones, a dichlorobenzene, a member of pyrazoles, an organic hydroxy compound and a pyrazole pesticide.

Wissenschaftliche Forschungsanwendungen

Herbicide Development and Activity

4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole has been studied for its potential in herbicidal applications. Research by Konotsune, Kawakubo, and Yanai (1979) found that derivatives of this compound, particularly the 4-benzoyl derivatives, exhibited high herbicidal activities. This led to the development of a highly selective and promising herbicide for use in paddy fields, with reduced phytotoxicity to rice seedlings (Konotsune, Kawakubo, & Yanai, 1979).

Another study by Matsui et al. (1983) analyzed the structure-activity correlations in 1,3-dimethyl-4-benzoyl-5-hydroxypyrazole derivatives, including 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. This research revealed its effectiveness as a pre-emergence herbicide "pyrazolate" due to its high activity against annual and perennial paddy weeds and low phytotoxicity to rice plants (Matsui, Konotsune, Kawakubo, & Ishida, 1983).

Mechanism of Chlorosis

Kawakubo and Shindo (1979) investigated the mechanism of chlorosis caused by this compound. They found that it converts chlorophyll a and b into pheophytin a and b, respectively. This conversion was attributed to the compound's ability to induce H(+) into chlorophyll specifically, suggesting a unique mode of action in inducing plant chlorosis (Kawakubo & Shindo, 1979).

Phototoxicity and Uptake

Further research by Lee, Park, and Kim (1989) synthesized carbamate derivatives of 1,3-dimethyl-4-acyl-5-hydroxypyrazoles, including 1,3-dimethyl-4-(2,4-dichlorobenzoyl)-pyrazol-5-yl N-methyl-carbamate. These compounds showed varying phytotoxicity levels to different plant seedlings, indicating their selective herbicidal properties (Lee, Park, & Kim, 1989).

Matsumoto (2005) identified that the pyrazole herbicides pyrazolate and pyrazoxyfen, metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole, inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This finding provides insight into the molecular action of these herbicides in plants (Matsumoto, 2005).

Environmental Impact and Safety

Kubo et al. (2012) studied the behavior of the herbicide pyrazolynate and its hydrolysate in paddy fields, which is essential for understanding the environmental impact and safety of these compounds. The study examined the hydrolyzation to destosyl pyrazolynate (DTP) and its concentration in paddy water and soil, offering valuable data on the environmental behavior of this herbicide (Kubo, Ohno, Nagasawa, Kose, & Kawata, 2012).

Eigenschaften

CAS-Nummer |

58010-98-3 |

|---|---|

Produktname |

4-(2,4-Dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole |

Molekularformel |

C12H10Cl2N2O2 |

Molekulargewicht |

285.12 g/mol |

IUPAC-Name |

4-(2,4-dichlorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-10(12(18)16(2)15-6)11(17)8-4-3-7(13)5-9(8)14/h3-5,15H,1-2H3 |

InChI-Schlüssel |

FRFLVNQIJSMVHI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

CC1=C(C(=O)N(N1)C)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Synonyme |

4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole destosyl pyrazolate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)

![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)